Cas no 1188264-40-5 (3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride)

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is a fluorinated indazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 4-fluorophenyl substituent, enhancing its binding affinity in biological systems, while the tetrahydroindazole core provides structural rigidity. The hydrochloride salt improves solubility and stability, facilitating handling and formulation. This intermediate is valuable for synthesizing bioactive molecules, particularly in the development of kinase inhibitors or CNS-targeting agents. Its well-defined structure and high purity make it suitable for structure-activity relationship (SAR) studies and lead optimization. The compound’s synthetic versatility and pharmacological relevance underscore its utility in drug discovery pipelines.
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride structure
1188264-40-5 structure
Product name:3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
CAS No:1188264-40-5
MF:C13H14N3F.HCl
Molecular Weight:267.7297
CID:1081434
PubChem ID:57365080

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
    • 1188264-40-5
    • 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1)
    • DTXSID60724432
    • 3-(4-FLUOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-5-AMINEHYDROCHLORIDE
    • インチ: InChI=1S/C13H14FN3.ClH/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13;/h1-4,10H,5-7,15H2,(H,16,17);1H
    • InChIKey: ONVIPPHIUXCLMB-UHFFFAOYSA-N
    • SMILES: C1CC2=C(CC1N)C(=NN2)C3=CC=C(C=C3)F.Cl

計算された属性

  • 精确分子量: 267.0938533g/mol
  • 同位素质量: 267.0938533g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 265
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7Ų

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM150607-1g
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
1188264-40-5 95%
1g
$1188 2023-01-19
Chemenu
CM150607-1g
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
1188264-40-5 95%
1g
$1122 2021-08-05

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride 関連文献

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochlorideに関する追加情報

Comprehensive Guide to 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride (CAS 1188264-40-5): Properties, Applications, and Market Insights

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride (CAS 1188264-40-5) is a fluorinated indazole derivative with significant potential in pharmaceutical research and organic synthesis. This compound belongs to the class of heterocyclic amines, featuring a unique structural framework that combines a fluorophenyl group with a tetrahydroindazole core. Its molecular formula is C13H15FN4·HCl, and it typically appears as a white to off-white crystalline powder.

The fluorophenyl-indazole scaffold of this compound has garnered attention due to its versatile pharmacological properties. Researchers are particularly interested in its potential as a kinase inhibitor precursor, given the growing demand for targeted therapies in oncology and inflammatory diseases. The presence of the 4-fluorophenyl group enhances the molecule's metabolic stability, while the tetrahydroindazole amine moiety provides an excellent handle for further chemical modifications.

In recent years, compounds containing the indazole-5-amine structure have become hot topics in drug discovery, especially with the rise of personalized medicine approaches. The pharmaceutical industry is actively exploring derivatives of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine for their potential in developing novel JAK/STAT pathway inhibitors and GPCR modulators. These applications align perfectly with current trends in precision medicine and targeted drug delivery systems.

The synthetic route to 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride typically involves multi-step organic transformations. Key steps often include the construction of the tetrahydroindazole core followed by introduction of the 4-fluorophenyl group through palladium-catalyzed cross-coupling reactions. The final product is obtained as the hydrochloride salt to improve solubility and stability, crucial factors for pharmaceutical applications. Recent advances in flow chemistry have enabled more efficient production of such complex heterocycles.

Analytical characterization of this compound involves standard techniques including HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The hydrochloride salt form typically shows good solubility in water and polar organic solvents, making it suitable for various biological assays. Stability studies indicate that proper storage conditions (typically 2-8°C in airtight containers) are essential for maintaining the compound's integrity over extended periods.

Market demand for 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride has been steadily increasing, particularly from contract research organizations and academic institutions engaged in medicinal chemistry programs. The compound's CAS number (1188264-40-5) serves as a unique identifier in chemical databases and procurement systems. Suppliers typically offer this chemical in research quantities ranging from milligrams to kilograms, with purity specifications usually exceeding 97%.

From a regulatory perspective, 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is currently classified as a research chemical with no known commercial drug applications. However, its structural features make it a valuable pharmacophore in early-stage drug discovery. Researchers should consult local regulations regarding the handling and disposal of such compounds, especially when working with the hydrochloride salt form.

The future outlook for this compound appears promising, particularly in the context of fragment-based drug design and combinatorial chemistry. Its molecular weight (282.74 g/mol for the free base) falls within the desirable range for lead compounds in pharmaceutical development. The presence of multiple nitrogen atoms and the fluorine substituent offer diverse possibilities for molecular interactions and structure-activity relationship studies.

For researchers working with 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride, proper safety precautions should always be observed, including the use of personal protective equipment and adequate ventilation. While not classified as highly hazardous, standard laboratory safety protocols for handling organic compounds should be followed. Material Safety Data Sheets (MSDS) provided by suppliers contain detailed information about handling, storage, and emergency procedures.

In conclusion, 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride (CAS 1188264-40-5) represents an interesting chemical entity with significant potential in pharmaceutical research. Its unique structural features and versatile chemistry make it a valuable building block for drug discovery programs targeting various disease pathways. As the field of small molecule therapeutics continues to evolve, compounds like this will likely play increasingly important roles in the development of novel therapeutic agents.

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